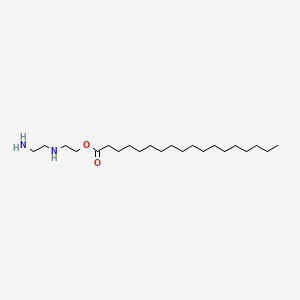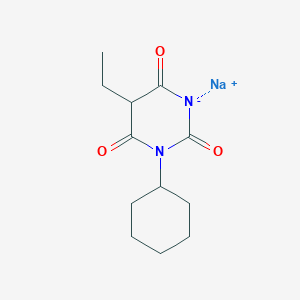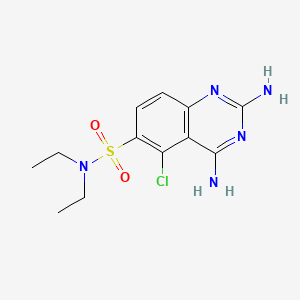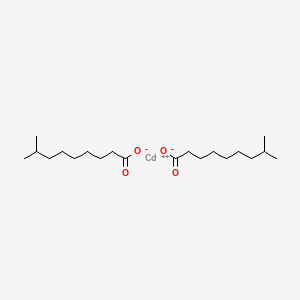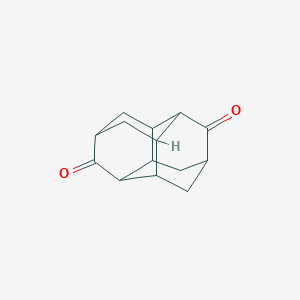
3,8-Diamantanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamantanedione is an organic compound with the molecular formula C14H16O2. It belongs to the class of diamondoids, which are cage-like, saturated hydrocarbons. These compounds are known for their rigidity, lipophilicity, and low strain energy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diamantanedione typically involves the oxidation of diamantane derivatives. One common method is the oxidation of diamantane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Diamantanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid, dichloromethane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, other oxidized derivatives.
Reduction: Alcohols.
Substitution: Functionalized diamantane derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Diamantanedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid derivatives and functionalized materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including nanomaterials and electronic devices.
Wirkmechanismus
The mechanism by which 3,8-Diamantanedione exerts its effects is primarily through its ability to undergo various chemical transformations. The compound’s rigid, cage-like structure allows it to interact with other molecules in unique ways, making it a valuable building block for the synthesis of complex materials. The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the chemical reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
3,10-Diamantanedione: Another diamondoid derivative with similar structural properties.
Adamantanedione: A simpler diamondoid with fewer carbon atoms.
Triamantane derivatives: Higher diamondoids with more complex structures.
Uniqueness: 3,8-Diamantanedione is unique due to its specific positioning of the ketone groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular architecture and stability .
Eigenschaften
CAS-Nummer |
1772586-12-5 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-5-1-7-8-3-6-4-10(12(8)13)9(2-5)11(7)14(6)16/h5-12H,1-4H2 |
InChI-Schlüssel |
TVSHIFVVJLCWEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C4CC5CC(C1C3C5=O)C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



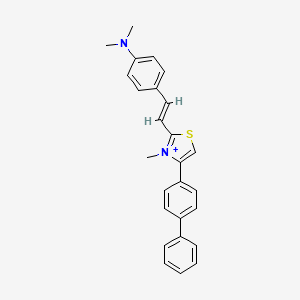
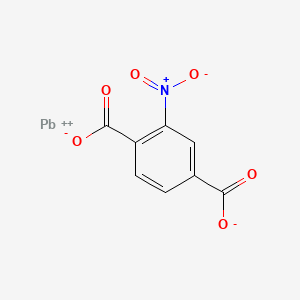
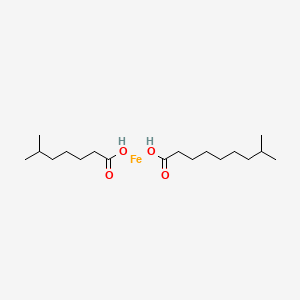
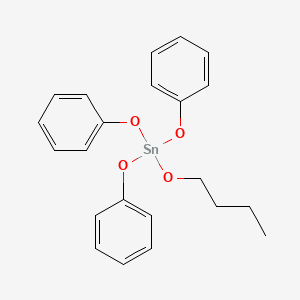


![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
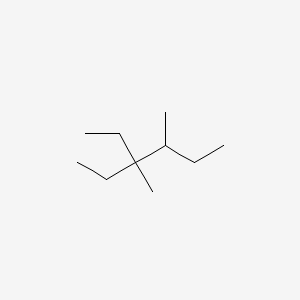
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
